2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
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Overview
Description
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group, a morpholinopyrimidine moiety, and a benzamide structure, which collectively contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response of the body. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of compounds that increase in concentration with rising inflammation .
Mode of Action
This compound interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction results in the inhibition of these enzymes, thereby reducing the production of NO and PGs . This leads to a decrease in the inflammatory response of the body .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving iNOS and COX-2 . By inhibiting these enzymes, the compound disrupts the production of NO and PGs, key mediators of inflammation . This results in a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
It is known that the compound can inhibit the production of no at non-cytotoxic concentrations , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include a significant reduction in the expression of iNOS and COX-2 genes . This leads to a decrease in the levels of iNOS and COX-2 proteins, resulting in the inhibition of the inflammatory response .
Action Environment
It is known that the compound’s anti-inflammatory activity was assessed in macrophage cells that have been stimulated by lipopolysaccharides (lps) , suggesting that the compound’s action may be influenced by the presence of certain inflammatory stimuli.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under basic conditions to form 4-methyl-6-morpholinopyrimidine.
Attachment of the Benzamide Group: The next step involves the reaction of the morpholinopyrimidine intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide.
Reduction: Formation of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)aniline.
Substitution: Formation of 2-halogen-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating inflammation-associated disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The unique combination of the methoxy group, morpholinopyrimidine moiety, and benzamide structure in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-11-17(22-7-9-25-10-8-22)21-16(20-13)12-19-18(23)14-5-3-4-6-15(14)24-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYOSBDZZBVVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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